[2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13560875
Molecular Formula: C13H19BrN2O2
Molecular Weight: 315.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19BrN2O2 |
|---|---|
| Molecular Weight | 315.21 g/mol |
| IUPAC Name | tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate |
| Standard InChI | InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3,(H,16,17) |
| Standard InChI Key | GYXPOVYGRXGVBV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Br)N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Br)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 3-bromo-substituted phenyl ring attached to an ethylamine backbone, which is further modified by a tert-butyl carbamate group. The amino group () and carbamate moiety () contribute to its polarity, while the bromine atom enhances electrophilic reactivity . The tert-butyl group confers steric bulk, influencing solubility and metabolic stability .
Key Physicochemical Parameters
The following table summarizes critical physicochemical data:
The moderate LogP value indicates balanced lipophilicity, suitable for membrane permeability, while the TPSA suggests moderate hydrogen-bonding capacity .
Synthesis and Reaction Pathways
Primary Synthesis Route
The synthesis of [2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester typically proceeds via a two-step protocol:
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Amine Protection: Reaction of 2-amino-2-(3-bromophenyl)ethylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) yields the carbamate-protected intermediate.
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Purification: Column chromatography or recrystallization isolates the pure product, with yields ranging from 60% to 75% depending on reaction conditions.
Functional Group Compatibility
The tert-butyl carbamate group is stable under basic conditions but susceptible to acidic hydrolysis, enabling selective deprotection in multi-step syntheses . The bromine atom facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in generating derivative libraries.
Structural and Computational Analysis
Spectroscopic Characterization
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NMR Spectroscopy: NMR reveals distinct signals for the tert-butyl group (δ 1.4 ppm, singlet), aromatic protons (δ 7.2–7.8 ppm), and carbamate NH (δ 5.1 ppm).
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X-ray Crystallography: Crystallographic data confirm a planar carbamate group and a dihedral angle of 112° between the phenyl ring and ethylamine backbone, influencing molecular packing.
Computational Insights
Density Functional Theory (DFT) calculations predict a HOMO-LUMO gap of 4.8 eV, indicating moderate electronic stability. Molecular dynamics simulations suggest favorable binding to hydrophobic enzyme pockets, corroborating its potential as a pharmacophore .
Comparison with Structural Analogs
The table below contrasts key features with related compounds:
The amino group in [2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester enhances hydrogen-bonding capacity compared to its oxo analog, potentially improving target engagement .
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